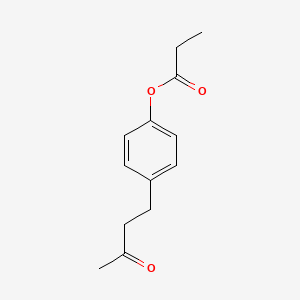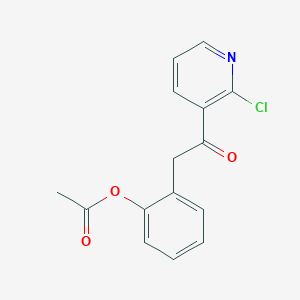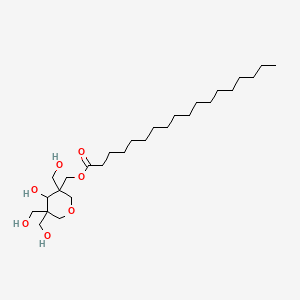
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both hydrophilic and hydrophobic regions, makes it particularly interesting for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of Functional Groups: The hydroxyethyl and sulfopropyl groups can be introduced through nucleophilic substitution reactions.
Addition of the Undecyl Chain: The undecyl chain can be added through alkylation reactions.
Formation of the Inner Salt: The inner salt is formed by the neutralization of the imidazolium cation with a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For initial synthesis and functional group introduction.
Continuous Flow Reactors: For large-scale production and purification.
Crystallization and Filtration: To isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and sulfopropyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The functional groups can be substituted with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, ketones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazolium salts.
Scientific Research Applications
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazolium ring can interact with nucleic acids and proteins, leading to various biological effects. The hydroxyethyl and sulfopropyl groups enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-decyl-, inner salt, monosodium salt: Similar structure with a shorter alkyl chain.
1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-dodecyl-, inner salt, monosodium salt: Similar structure with a longer alkyl chain.
Uniqueness
The unique combination of functional groups and the specific length of the undecyl chain in 1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt provides distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68039-23-6 |
|---|---|
Molecular Formula |
C19H37N2NaO5S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[3-(2-oxidoethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C19H38N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-19-20(14-15-22)12-13-21(19)16-18(23)17-27(24,25)26;/h18,23H,2-17H2,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
MUKBRPKTWIKPSD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CC[O-])CC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


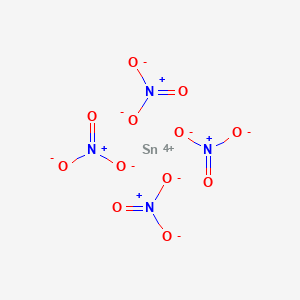
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)


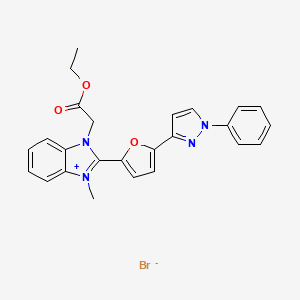
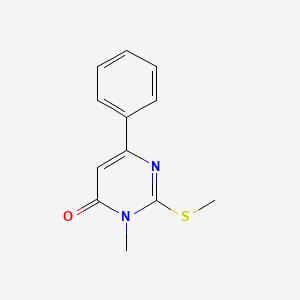
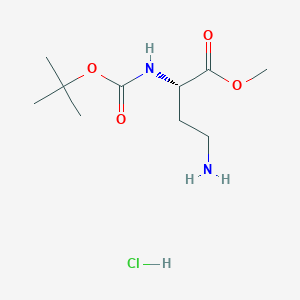


![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
